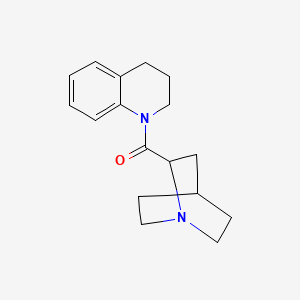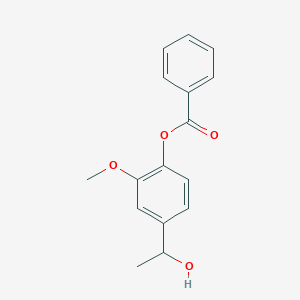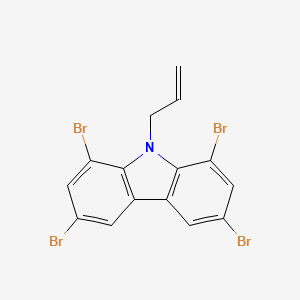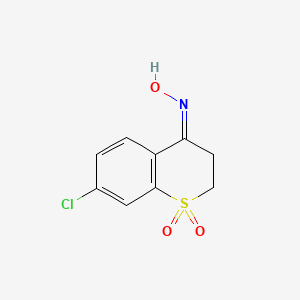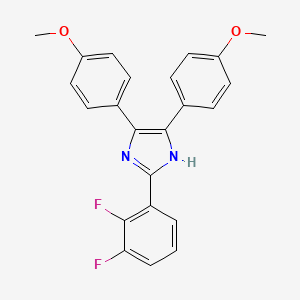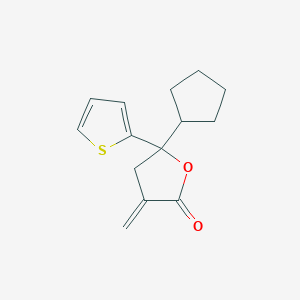
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is an organic compound that features a unique structure combining a cyclopentyl ring, a thiophene ring, and an oxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with a thiophene derivative.
Formation of the Oxolanone Ring: The oxolanone ring is formed through a lactonization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the oxolanone ring, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, especially at the thiophene ring, where electrophilic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives or other substituted thiophene compounds.
Aplicaciones Científicas De Investigación
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the oxolanone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Cyclopentyl Derivatives: Compounds such as cyclopentylamine and cyclopentanol have the cyclopentyl ring.
Oxolanone Derivatives: Compounds like γ-butyrolactone share the oxolanone ring structure.
Uniqueness
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is unique due to the combination of these three distinct rings in a single molecule. This structural complexity imparts unique chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
71741-75-8 |
|---|---|
Fórmula molecular |
C14H16O2S |
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
5-cyclopentyl-3-methylidene-5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C14H16O2S/c1-10-9-14(16-13(10)15,11-5-2-3-6-11)12-7-4-8-17-12/h4,7-8,11H,1-3,5-6,9H2 |
Clave InChI |
LMQYCKYRSOEPJU-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(OC1=O)(C2CCCC2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)


